molecular formula C₁₆H₁₉NO₂ B1140365 (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one CAS No. 147406-85-7

(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one

Cat. No.: B1140365
CAS No.: 147406-85-7
M. Wt: 257.33
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Description

(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6401,802,6]dodecan-9-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the aza and oxo functionalities. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or peroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with aza and oxo functionalities. Examples include:

  • (2R,6R,8S,12S)-1-Aza-10-oxo-12-methyltricyclo[6.4.01,8.02,6]dodecan-9-one
  • (2R,6R,8S,12S)-1-Aza-10-oxo-12-ethyltricyclo[6.4.01,8.02,6]dodecan-9-one

Uniqueness

What sets (2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6401,802,6]dodecan-9-one apart is its specific phenyl substitution, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

(2R,6R,8R,12S)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16-14-9-12-7-4-8-13(12)17(14)15(10-19-16)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYUWXJPBSIHKT-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3C(=O)OCC(N3C2C1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]3C(=O)OC[C@@H](N3[C@@H]2C1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652441
Record name (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147406-85-7
Record name (4S,5aR,8aR,9aR)-4-Phenyloctahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazin-1(5aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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